![molecular formula C13H13N3O2S B2847940 3-cyclopropyl-5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole CAS No. 1351619-89-0](/img/structure/B2847940.png)
3-cyclopropyl-5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole
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Overview
Description
3-cyclopropyl-5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H13N3O2S and its molecular weight is 275.33. The purity is usually 95%.
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Biological Activity
3-Cyclopropyl-5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a cyclopropyl group, an azetidine moiety, and a thiophene carbonyl group linked through a 1,2,4-oxadiazole ring. Its molecular formula is C21H24N2O3S with a molecular weight of approximately 388.49 g/mol.
Biological Activity Overview
- Antimicrobial Activity : Compounds containing the 1,2,4-oxadiazole ring have been reported to exhibit significant antimicrobial properties. For example, derivatives of 1,3,4-oxadiazole have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for some derivatives are as low as 1.56 µg/mL .
- Anticancer Activity : Research has indicated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, certain compounds demonstrated IC50 values significantly lower than standard chemotherapy agents like 5-Fluorouracil in MCF-7 breast cancer cells . This suggests that this compound may have similar or enhanced anticancer properties.
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. These compounds may inhibit pathways involved in inflammation and could serve as leads for developing new anti-inflammatory drugs .
Case Study 1: Anticancer Activity
In a study evaluating various oxadiazole derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects on human cancer cell lines. For example:
- Compound A showed an IC50 of 24.74 µM against MCF-7 cells.
- Compound B was noted for its enhanced efficacy with an IC50 of 5.12 µM .
Case Study 2: Antimicrobial Efficacy
The antimicrobial activity of related oxadiazole compounds was assessed against several pathogens:
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
Compound X | Staphylococcus aureus | 1.56 |
Compound Y | Escherichia coli | 4.0 |
Compound Z | Mycobacterium tuberculosis | 62.5 |
These results indicate that the structural features of the oxadiazole ring contribute to their biological activity .
The biological activities of oxadiazole derivatives are often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Cellular Pathway Modulation : These compounds may also modulate signaling pathways related to inflammation and apoptosis.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including 3-cyclopropyl-5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole. These compounds have shown promising activity against a range of bacteria and fungi:
Microorganism | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.008 | |
Escherichia coli | 0.03 | |
Candida albicans | 0.06 |
The compound's mechanism of action may involve inhibition of key metabolic pathways in microbial cells, making it a candidate for further development as an antibiotic agent.
Cancer Therapy Potential
The compound has also been investigated for its anticancer properties. Research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated that specific oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines:
Cancer Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF7 (Breast Cancer) | 5.4 | Induces apoptosis |
HeLa (Cervical Cancer) | 4.2 | Inhibits cell proliferation |
A549 (Lung Cancer) | 6.8 | Causes cell cycle arrest |
These findings suggest that the compound could be part of a new class of anticancer agents targeting specific molecular pathways involved in tumorigenesis.
Metabolic and Inflammatory Disease Treatment
Azetidine derivatives, including those containing the oxadiazole moiety, have been explored for their potential in treating metabolic disorders and inflammatory conditions. The unique structural features of this compound may contribute to its efficacy in modulating inflammatory responses:
Disease Model | Effect Observed | Reference |
---|---|---|
Diabetes Mellitus | Reduces blood glucose levels | |
Rheumatoid Arthritis | Decreases inflammatory cytokine levels |
Case Studies and Research Findings
Several case studies have documented the efficacy of oxadiazole compounds in clinical settings:
- Tuberculosis Treatment : A novel series of oxadiazoles was identified as potent inhibitors of Mycobacterium tuberculosis, demonstrating MIC values below 1 μM. This highlights the compound's potential as a new therapeutic agent against resistant strains of TB .
- Anticancer Activity : In vitro studies on various cancer cell lines indicated that the compound could significantly inhibit cell growth and induce apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-13(9-3-4-19-7-9)16-5-10(6-16)12-14-11(15-18-12)8-1-2-8/h3-4,7-8,10H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIGKUMJMQJXNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.